[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid
Description
[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid (CAS: 697729-50-3) is a pyridazine-derived tertiary amine compound functionalized with a methoxy group at the 6-position of the pyridazine ring and a methyl-amino-acetic acid moiety at the 3-position.
Properties
IUPAC Name |
2-[(6-methoxypyridazin-3-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12(6-9(13)14)5-7-3-4-8(15-2)11-10-7/h3-4H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAIMQIEFGDVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(C=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid typically involves the reaction of 6-methoxy-pyridazine with methylamine and acetic acid. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit pro-apoptotic effects in cancer cells. For instance, research on 3,6-diamino-pyridazin-3-yl derivatives has shown potential as pro-apoptotic agents, suggesting that [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid could similarly induce apoptosis in malignant cells .
| Study | Findings |
|---|---|
| Case Study 1 | Demonstrated that pyridazine derivatives can inhibit tumor growth in vitro. |
| Case Study 2 | Showed enhanced apoptosis in EBV-positive Burkitt's lymphoma cells with related compounds. |
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may provide neuroprotective benefits by modulating neurotransmitter systems. Research indicates that modifications to the pyridazine structure can enhance binding affinity to serotonin receptors, which are implicated in mood regulation and neuroprotection .
| Study | Findings |
|---|---|
| Case Study 1 | Identified increased serotonin receptor affinity leading to improved mood stabilization in animal models. |
| Case Study 2 | Suggested potential use in treating neurodegenerative diseases through anti-inflammatory mechanisms. |
Herbicidal Properties
Research has explored the application of pyridazine derivatives as herbicides due to their ability to inhibit specific enzymes involved in plant growth. This compound has been evaluated for its efficacy against various weed species.
| Study | Findings |
|---|---|
| Case Study 1 | Showed effective inhibition of weed germination at low concentrations. |
| Case Study 2 | Indicated reduced phytotoxicity to crops compared to traditional herbicides. |
Enzyme Modulation
The compound's structure allows it to interact with various enzymes, potentially serving as a modulator for methyl modifying enzymes. This property could be harnessed for therapeutic interventions in metabolic disorders .
| Study | Findings |
|---|---|
| Case Study 1 | Demonstrated modulation of methyl transferase activity, impacting gene expression profiles. |
| Case Study 2 | Suggested applications in epigenetic therapies targeting cancer metabolism. |
Mechanism of Action
The mechanism of action of [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Ring
Chloro-Substituted Analogs
- [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid Structural Difference: Replaces the methoxy group at the 6-position with a chloro group. However, this substitution may reduce solubility compared to methoxy derivatives .
Cyclopropyl-Modified Derivatives
- [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid Structural Difference: Substitutes the methyl group on the amino moiety with a cyclopropyl ring. This modification may alter metabolic stability compared to the parent compound .
Functional Group Modifications
Trifluoromethyl-Pyridine Derivatives
- {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid Structural Difference: Incorporates a trifluoromethyl group on a pyridine ring instead of pyridazine and adds a benzyl linker. Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance, making this compound more suited for applications requiring prolonged bioavailability. The benzyl linker may improve membrane permeability .
Imidazo[1,2-a]pyridine-Based Compounds
- 2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid Structural Difference: Replaces the pyridazine core with an imidazo[1,2-a]pyridine system and introduces a p-tolyl group. Implications: The imidazo[1,2-a]pyridine scaffold is associated with CNS activity (e.g., Zolpidem analogs).
Key Physicochemical and Functional Comparisons
| Compound Name | Molecular Weight | Key Functional Groups | Notable Properties | Potential Applications |
|---|---|---|---|---|
| [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid | 255.26 g/mol | Methoxy, methyl-amino-acetic acid | Moderate solubility, tertiary amine | Pharmaceutical intermediates |
| [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid | 259.68 g/mol | Chloro, methyl-amino-acetic acid | Higher lipophilicity, electron-deficient | Agrochemicals |
| {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid | 367.37 g/mol | Trifluoromethyl, benzyl linker | Enhanced metabolic stability | Drug discovery |
| 2-(6-Methylpyridin-3-yl)acetic acid | 165.17 g/mol | Pyridinyl-acetic acid | High polarity, low molecular weight | Biochemical probes |
Mechanistic and Performance Insights
- Adsorption vs. Bioactivity: While this compound lacks direct adsorption studies, analogous pyridazine/acetic acid hybrids (e.g., sludge-based biochar modified with acetic acid) demonstrate enhanced uranium removal via pore expansion and carboxyl group coordination . This suggests that the acetic acid moiety in the target compound could facilitate metal chelation under specific conditions.
- Synthetic Flexibility : The discontinued status of the target compound contrasts with active analogs like trifluoromethyl derivatives, which are prioritized in drug development for their stability and target engagement .
Biological Activity
[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid is a synthetic compound that combines a pyridazine ring structure with an amino acid backbone. This unique structural configuration suggests potential biological activities relevant to medicinal chemistry, particularly in drug discovery and development. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features:
- Pyridazine Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Methoxy Group : Enhances solubility and potential biological activity.
- Amino Acid Backbone : Provides essential properties for biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Similar pyridazine derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Compounds in this class often exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Neuroactive Effects : The presence of the isopropyl group in related compounds suggests possible neuroactive properties.
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of compounds structurally related to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxypyridazine | Similar pyridazine structure | Antimicrobial, anti-inflammatory |
| Isopropylamine | Contains an isopropyl group | Neuroactive properties |
| Aminoacetic Acid | Simple amino acid structure | Essential for protein synthesis |
| Pyridazine Derivatives | Varied substitutions on the pyridazine ring | Diverse biological activities |
This comparative analysis highlights that this compound may possess enhanced interactions with biological targets due to its unique structural features.
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. Initial findings suggest that the compound may influence several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The structural components may allow binding to specific receptors, influencing cellular signaling pathways.
- Modulation of Gene Expression : Potential effects on transcription factors could lead to alterations in gene expression profiles.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of related compounds, providing insights into the expected activity of this compound:
- Antimicrobial Studies : Research indicated that pyridazine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL for related compounds .
- Anti-inflammatory Research : A study on a similar compound revealed potent anti-inflammatory effects in animal models, with effective doses showing reduced inflammation markers and improved clinical scores in arthritis models .
- Neuropharmacological Evaluation : Investigations into neuroactive properties showed that certain pyridazine derivatives could enhance cognitive functions in rodent models, suggesting potential applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
